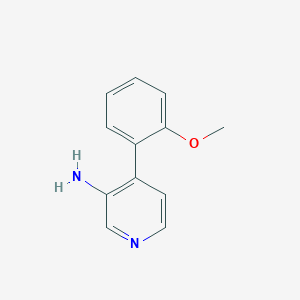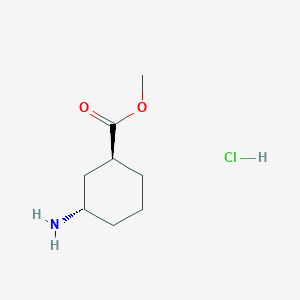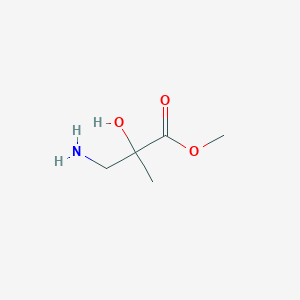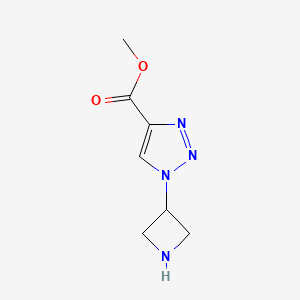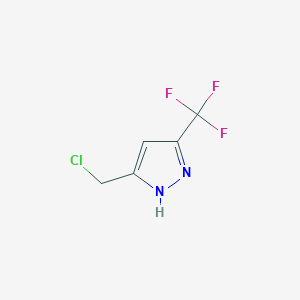![molecular formula C5H8FN B3104111 3-Fluorobicyclo[1.1.1]pentan-1-amine CAS No. 146038-60-0](/img/structure/B3104111.png)
3-Fluorobicyclo[1.1.1]pentan-1-amine
Übersicht
Beschreibung
3-Fluorobicyclo[1.1.1]pentan-1-amine is a unique bicyclic amine compound characterized by its highly strained bicyclo[1.1.1]pentane framework. This compound has garnered significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobicyclo[1.1.1]pentan-1-amine typically involves radical fluorination. One notable method employs the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate as a catalyst and Selectfluor as the fluorine source . The reaction is carried out under an inert atmosphere, often using argon, and requires anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the radical fluorination process suggests potential for industrial application. The use of transition metal-mediated reactions, such as those involving silver catalysts, can be adapted for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorobicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions modify the amine group .
Wissenschaftliche Forschungsanwendungen
3-Fluorobicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of novel drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.
Biological Studies: The compound is used in the structural analysis of membrane-bound peptides by solid-state nuclear magnetic resonance spectroscopy.
Industrial Applications: Its unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Fluorobicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The bicyclic structure also contributes to its unique binding properties with biological targets .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
- 3-Chlorobicyclo[1.1.1]pentan-1-amine
- 3-Bromobicyclo[1.1.1]pentan-1-amine
Comparison: 3-Fluorobicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its chlorinated and brominated analogs, the fluorinated compound often exhibits enhanced biological activity and better pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
3-fluorobicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN/c6-4-1-5(7,2-4)3-4/h1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOLNZFXRMRVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



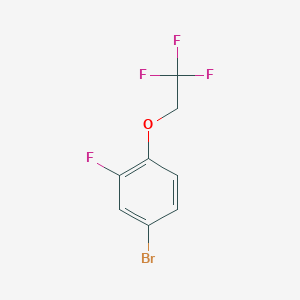
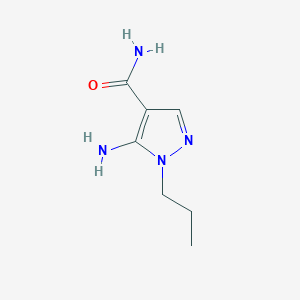
![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)
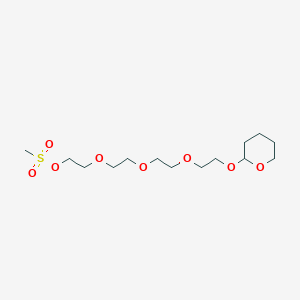

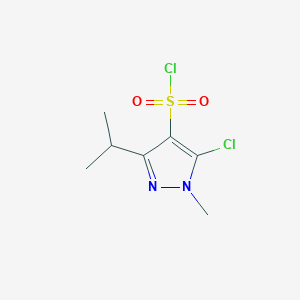
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
